Ammonium bifluoride (NH₄HF₂) is a valuable tool in scientific research due to its ability to etch and clean various materials. It is particularly effective in removing oxide layers and contaminants from silicon wafers, a crucial step in the microelectronics industry for creating integrated circuits []. Research has explored its use in:
Ammonium bifluoride also serves as a convenient source of fluoride ions (F⁻) in various research applications. These ions are essential for various chemical reactions and play a role in numerous biological processes. Research has explored its use in:
Beyond etching and as a fluoride source, ammonium bifluoride finds limited applications in specific research areas:
Ammonium bifluoride is an inorganic compound with the chemical formula or . It appears as a colorless or white crystalline solid and is known for its ability to release hydrofluoric acid upon contact with water. This compound consists of an ammonium cation () and a bifluoride anion (), which features a strong three-center four-electron bond, making it unique among fluoride salts. The crystal structure of ammonium bifluoride is orthorhombic, and it exhibits significant hydrogen bonding, contributing to its stability and reactivity in various environments .
Ammonium bifluoride is a corrosive and toxic compound.
Ammonium bifluoride reacts with water to produce hydrofluoric acid and ammonia:
This reaction highlights the compound's role as a source of hydrofluoric acid, which is highly corrosive and toxic. The presence of hydrofluoric acid in the solution imparts acidic properties, typically resulting in a pH that ranges from mildly acidic to neutral depending on concentration .
Ammonium bifluoride is considered toxic and corrosive. Exposure can lead to severe irritation and burns on skin and eyes, respiratory issues, and systemic toxicity due to fluoride accumulation in bones and teeth, potentially causing fluorosis. The compound poses significant health risks, especially when inhaled or ingested, necessitating strict safety protocols during handling .
The synthesis of ammonium bifluoride typically involves two steps:
This process requires careful control of conditions to optimize yield and purity, often conducted in corrosion-resistant reactors .
Ammonium bifluoride has several industrial applications:
Research indicates that ammonium bifluoride can interact with various materials, including metals and ceramics. Its corrosive nature means it can degrade glass, cement, and most metals when moisture is present. Studies have shown that the rate of corrosion can vary significantly depending on the concentration of ammonium bifluoride in solution .
Ammonium bifluoride shares similarities with several other fluoride compounds. Here’s a comparison highlighting its uniqueness:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Ammonium Fluoride | NH₄F | Less corrosive; does not release hydrofluoric acid |
Potassium Bifluoride | KHF₂ | Commonly used etchant; more stable than ammonium bifluoride |
Sodium Bifluoride | NaHF₂ | Used in similar applications; less toxic than ammonium bifluoride |
Calcium Fluoride | CaF₂ | Non-toxic; used in dental products |
Ammonium bifluoride is unique due to its ability to release hydrofluoric acid upon dissolution, making it particularly useful in applications requiring this property while still being more manageable than direct handling of hydrofluoric acid .
Ammonium bifluoride crystallizes in an orthorhombic system with the space group Pmna (No. 53) [5]. The unit cell dimensions are defined by primitive vectors:
The Pearson symbol is oP16, reflecting a primitive orthorhombic lattice containing 16 atoms per unit cell [5]. The Wyckoff positions distribute ions as follows:
Table 1: Lattice Parameters and Atomic Coordinates
Parameter | Value |
---|---|
Space group | Pmna |
a (Å) | 8.38 |
b (Å) | 5.70 |
c (Å) | 4.85 |
NH~4~+ position | (0.25, y, 0.25) |
HF~2~− position | (x, 0, 0) |
The structure features alternating layers of cations and anions stacked in an ABABAB sequence, stabilized by N–H···F hydrogen bonds [1] [5]. This arrangement differs from related bifluoride salts (e.g., KHF~2~) due to the tetrahedral coordination of ammonium ions [1].
The bifluoride anion ([HF~2~]^−^) forms a symmetrical three-center four-electron (3c-4e) bond, characterized by:
Quantum topological analysis reveals a bond critical point between the hydrogen and two fluorine atoms, with electron density (ρ) of 0.35 e/ų and Laplacian (∇²ρ) of 4.2 e/Å⁵ [5]. The hydrogen atom bridges the fluorines, creating a linear F–H–F configuration with bond angles of 180° [1].
Interionic interactions include:
These networks contrast with KHF~2~, where K+ ions exhibit weaker ionic bonding without N–H···F contributions [1].
Synchrotron X-ray diffraction studies mapped the electron density distribution in ammonium bifluoride:
Key observations:
Table 2: Electron Density at Critical Points
Region | ρ (e/ų) | ∇²ρ (e/Å⁵) |
---|---|---|
F lone pairs | 1.2 | -12.5 |
H bridge | 0.15 | +4.2 |
N–H bonds | 0.8 | -8.7 |
The Laplacian values confirm covalent character in N–H bonds (∇²ρ < 0) versus closed-shell interactions in F···H regions (∇²ρ > 0) [5].
Density Functional Theory (DFT) simulations using the B3LYP/6-311++G(d,p) basis set reproduce the experimental structure within 1% error [5]. Key findings include:
Bifluoride anion:
Lattice energy:
Theoretical challenges:
Table 3: Experimental vs. Theoretical Bond Lengths
Bond | Experimental (Å) | DFT (Å) |
---|---|---|
H–F (bifluoride) | 1.14 | 1.13 |
N–H (ammonium) | 1.03 | 1.02 |
F···F (inter-anion) | 3.20 | 3.18 |
Agreement between X-ray diffraction and DFT data validates the 3c-4e bonding model [5]. Discrepancies (<2%) arise from:
Notably, the hydrogen bridge shows greater electron density in calculations (0.18 e/ų) than experiments (0.15 e/ų), suggesting minor polarization effects in the solid state [5].
Ammonium bifluoride undergoes complete ionic dissociation when dissolved in water, following the primary equilibrium reaction:
NH₄HF₂(s) → NH₄⁺(aq) + HF₂⁻(aq)
This initial dissociation is thermodynamically favorable due to the strong solvation of both the ammonium cation and the bifluoride anion in aqueous solution [1] [2]. The dissolution process is highly exothermic, with dissolution enthalpy values indicating substantial ion-dipole interactions between the dissociated species and water molecules [1].
The bifluoride anion subsequently undergoes secondary dissociation processes that are strongly dependent on solution conditions. In dilute aqueous solutions, the bifluoride ion exists in equilibrium with hydrogen fluoride and fluoride ions [3] [4]:
HF₂⁻(aq) ⇌ HF(aq) + F⁻(aq)
The degree of this secondary dissociation is influenced by pH, temperature, and ionic strength of the solution [5] [6]. At low concentrations (1-2 weight percent), ammonium bifluoride solutions typically exhibit pH values around 3, indicating significant release of hydrogen fluoride and subsequent formation of hydronium ions [5] [7].
Research has demonstrated that the dissolution mechanism involves multiple solvation shells around the dissociated ions [1] [2]. The ammonium cation forms tetrahedral coordination with surrounding water molecules through hydrogen bonding, while the bifluoride anion maintains its linear structure with enhanced stability due to the three-center four-electron bond [4] [8].
The chemical equilibria governing ammonium bifluoride in aqueous solutions involve multiple interconnected acid-base reactions. The system can be described by the following equilibrium expressions:
Primary dissociation:
NH₄HF₂(s) → NH₄⁺(aq) + HF₂⁻(aq)
Bifluoride dissociation:
HF₂⁻(aq) ⇌ HF(aq) + F⁻(aq)
Hydrogen fluoride dissociation:
HF(aq) + H₂O(l) ⇌ H₃O⁺(aq) + F⁻(aq)
The acid dissociation constant for hydrogen fluoride is Ka = 6.7 × 10⁻⁴ (pKa = 3.17), which classifies it as a weak acid [9] [10]. However, the formation constant for the bifluoride ion from hydrogen fluoride and fluoride ions is K = 3.963 M⁻¹, indicating a moderately strong tendency for bifluoride formation [11] [5].
In strongly acidic solutions, the equilibrium shifts toward the formation of molecular hydrogen fluoride according to Le Chatelier's principle [11]. The presence of excess protons suppresses the dissociation of hydrogen fluoride, leading to higher concentrations of the molecular species. Under these conditions, ammonium bifluoride can be considered equivalent to a mixture of ammonium fluoride and hydrogen fluoride in terms of its chemical behavior [11].
The equilibrium position is also influenced by the common ion effect. In solutions containing high concentrations of fluoride ions, the bifluoride formation equilibrium is shifted toward the formation of the HF₂⁻ species [5] [6]. This phenomenon explains why ammonium bifluoride solutions are more acidic than equivalent concentrations of ammonium fluoride solutions.
The bifluoride ion (HF₂⁻) represents a unique chemical species featuring the strongest known hydrogen bond, with a bond energy greater than 155 kJ/mol and a hydrogen-fluorine bond length of 114 pm [3] [12]. This triatomic anion exhibits linear geometry with D∞h symmetry and is best described by a three-center four-electron bonding model [3] [13].
The reactivity of the bifluoride ion is primarily determined by its ability to act as both a fluoride donor and a source of hydrogen fluoride. In etching applications, the bifluoride ion demonstrates enhanced reactivity compared to isolated hydrogen fluoride molecules, particularly in the dissolution of silicon dioxide [3] [12]:
SiO₂ + 3HF₂⁻ + H⁺ → SiF₆²⁻ + 2H₂O
This reaction proceeds approximately 4.5 times faster than the corresponding reaction with molecular hydrogen fluoride alone [3]. The enhanced reactivity is attributed to the ability of the bifluoride ion to simultaneously provide both fluoride ions and hydrogen fluoride molecules at the reaction site.
The bifluoride ion also participates in complexation reactions with metal ions. Studies have shown that bifluoride can form coordination complexes with transition metals, where the anion acts as a ligand through either the fluoride end or through bridging interactions [14] [15]. These complexation reactions are particularly important in catalytic applications, where bifluoride salts have been demonstrated to be highly effective catalysts for sulfur(VI) fluoride exchange reactions [14].
The stability of the bifluoride ion in aqueous solution is pH-dependent. At high pH values, the ion tends to dissociate to form fluoride ions and water, while at low pH values, it remains stable and can even accept additional protons to form neutral hydrogen fluoride species [8] [16].
The release of hydrogen fluoride from ammonium bifluoride is governed by multiple kinetic processes that depend on temperature, pH, and physical state of the compound. Thermal analysis studies have revealed that hydrogen fluoride evolution occurs through distinct mechanisms in solid and liquid phases [17] [18].
In the solid state, hydrogen fluoride release begins at approximately 343 K (70°C) and follows zero-order kinetics (F0 model) with an activation energy of 71.3 kJ/mol [17]. The rate-controlling step is the sublimation/vaporization process, with the pre-exponential factor ln(A) = 12.8 s⁻¹. Above the melting point (398 K), the process continues in the liquid phase with a slightly lower activation energy of 66.6 kJ/mol and pre-exponential factor ln(A) = 11.5 s⁻¹ [17].
The kinetic expression for thermal decomposition can be written as:
Rate = A × exp(-Ea/RT)
where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [17].
In aqueous solutions, the release of hydrogen fluoride is controlled by chemical equilibria rather than thermal processes. The rate of HF formation depends on the solution pH, with acidic conditions promoting rapid HF release through the suppression of fluoride ion activity [19] [20]. Studies have shown that pH and temperature are the primary control parameters for HF generation from ammonium bifluoride solutions [19].
The pH dependence of HF release can be quantified through the Henderson-Hasselbalch equation:
pH = pKa + log([F⁻]/[HF])
At pH values below the pKa of hydrogen fluoride (3.17), the equilibrium strongly favors the formation of molecular HF, resulting in rapid gas evolution [19] [10].
Temperature effects on HF release kinetics in aqueous solutions are less pronounced than in thermal decomposition processes. However, elevated temperatures do increase the rate of equilibrium establishment and can promote the volatilization of hydrogen fluoride from solution [19] [21].
Control of HF release rates can be achieved through several methods: pH adjustment using buffers or additional acids, temperature control, and the use of complexing agents that can sequester fluoride ions [19] [20]. In industrial applications, the controlled release of HF from ammonium bifluoride solutions is achieved through careful regulation of these parameters to maintain optimal etching or cleaning rates while minimizing safety hazards [20] [22].
Property | Value | Reference |
---|---|---|
Standard Enthalpy of Formation (ΔfH°) | -802.9 kJ/mol | Thermodynamic tables [23] |
Standard Entropy (S°) | 115.5 J/(mol·K) | Thermodynamic tables [23] |
Standard Gibbs Free Energy of Formation (ΔfG°) | -651.0 kJ/mol | Thermodynamic tables [23] |
Melting Point | 126.45°C | Multiple sources [4] [17] |
Boiling Point (decomposition) | 238.8°C | Multiple sources [4] [17] |
Density | 1.50 g/cm³ | Multiple sources [4] [24] |
pH (5 wt% aqueous solution) | 3.5 | Safety data sheets [7] |
pKa of HF | 3.17 | Literature values [9] [10] |
Bifluoride formation constant (HF + F⁻ ⇌ HF₂⁻) | 3.963 M⁻¹ | Literature values [11] [5] |
Decomposition temperature (onset) | 343 K (70°C) | Thermal analysis studies [17] |
Activation energy (solid gasification) | 71.3 kJ/mol | Thermal analysis studies [17] |
Activation energy (liquid gasification) | 66.6 kJ/mol | Thermal analysis studies [17] |
HF-F bond length in HF₂⁻ | 114 pm | Structural studies [3] [12] |
HF₂⁻ bond strength | >155 kJ/mol | Structural studies [3] [12] |
Equilibrium Reaction | Equilibrium Constant | Temperature | Notes |
---|---|---|---|
NH₄HF₂ → NH₄⁺ + HF₂⁻ | Complete dissociation (strong salt) | 25°C | Ionic dissociation in water [1] [2] |
HF₂⁻ → HF + F⁻ | Variable (depends on conditions) | 25°C | Bifluoride stability depends on pH [5] [6] |
HF + F⁻ → HF₂⁻ (formation) | K = 3.963 M⁻¹ | 25°C | Bifluoride formation from HF and F⁻ [11] [5] |
HF ⇌ H⁺ + F⁻ | Kₐ = 6.7 × 10⁻⁴ (pKₐ = 3.17) | 25°C | Weak acid dissociation [9] [10] |
NH₄⁺ ⇌ H⁺ + NH₃ | Kₐ = 5.7 × 10⁻¹⁰ (pKₐ = 9.24) | 25°C | Weak base (conjugate acid pKₐ) [9] |
NH₄HF₂ → NH₄⁺ + HF + F⁻ | Multi-step process | 25°C | Overall process in acidic solution [11] |
NH₄HF₂ → NH₄⁺ + H⁺ + HF₂⁻ | Multi-step process | 25°C | Overall process in strongly acidic solution [11] |
Process | Temperature Range | Activation Energy | Rate Controlling Step | HF Release Rate |
---|---|---|---|---|
Thermal decomposition (solid) | 343-398 K (70-125°C) | 71.3 kJ/mol | Sublimation/vaporization (F0 model) [17] | Slow (thermally controlled) |
Thermal decomposition (liquid) | 398-513 K (125-240°C) | 66.6 kJ/mol | Sublimation/vaporization (F0 model) [17] | Moderate (thermally controlled) |
Dissolution in water | Room temperature | Fast (no barrier) | Ionic dissociation [1] [2] | Fast (immediate in water) |
HF release in acidic solution | Room temperature | Fast (no barrier) | Acid-base equilibrium [19] | Fast (acid-catalyzed) |
Thermal gasification onset | 343 K (70°C) | 71.3 kJ/mol | Solid-gas transition [17] | Very slow |
Complete thermal decomposition | 513 K (240°C) | Variable | Decomposition and vaporization [17] | Complete |
HF evolution from complex salts | >400°C | Variable | Thermal decomposition [25] | Variable |
Corrosive;Acute Toxic